
Ceftizoxime pharmacokinetic and
pharmacodynamic properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Ceftizoxime

Cat. No.: B193995 Get Quote
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Introduction
Ceftizoxime is a parenteral, third-generation cephalosporin antibiotic renowned for its broad

spectrum of activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2]

Structurally, it is resistant to hydrolysis by many common plasmid and chromosomal β-

lactamases, which contributes to its efficacy against otherwise resistant strains.[1][3][4] Unlike

some other cephalosporins such as cefotaxime, ceftizoxime is not metabolized in the body

and is excreted unchanged.[2][5][6] This stability, combined with its favorable pharmacokinetic

and pharmacodynamic profile, has made it an effective agent in the treatment of various

serious infections.[1][7]

This technical guide provides a comprehensive overview of the core pharmacokinetic (PK) and

pharmacodynamic (PD) properties of ceftizoxime. It is intended for researchers, scientists, and

drug development professionals, offering detailed data, experimental methodologies, and visual

representations of key processes and mechanisms.

Pharmacokinetic Properties
The pharmacokinetics of ceftizoxime are characterized by its parenteral administration, wide

distribution, lack of metabolism, and primary elimination through the kidneys.[8][9] Its kinetic

profile is linear, and key parameters are significantly influenced by renal function.[3][10]
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Data Presentation: Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of ceftizoxime in adult

subjects with varying degrees of renal function.

Table 1: Key Pharmacokinetic Parameters of Ceftizoxime in Adults

Parameter
Normal Renal
Function

Severe Renal
Impairment (CrCl <
10 mL/min)

Reference(s)

Elimination Half-Life

(t½)
1.4 - 1.9 hours 26.6 - 34.7 hours [1][6][11][12][13]

Volume of Distribution

(Vd)
0.36 - 0.42 L/kg

0.26 L/kg (Not

significantly altered)
[3][10][11][14][15]

Plasma Protein

Binding
30% - 31%

Not significantly

altered
[3][5][15]

Total Body Clearance
Correlates with

Creatinine Clearance
Significantly reduced [11][16]

Renal Excretion
70% - 100% (excreted

unchanged)

Progressively

decreased
[11][17][18]

Absorption
Ceftizoxime is not significantly absorbed from the gastrointestinal tract and therefore requires

parenteral administration, either intravenously (IV) or intramuscularly (IM), to achieve

therapeutic concentrations.[8][9] Intravenous administration results in complete bioavailability.

[17]

Distribution
Following administration, ceftizoxime is widely distributed into most body tissues and fluids.[9]

[17] It achieves therapeutic concentrations in the gallbladder, liver, kidneys, bone, sputum, bile,

and pleural and synovial fluids.[9][19] Notably, unlike many first- and second-generation

cephalosporins, ceftizoxime penetrates the cerebrospinal fluid (CSF), particularly in the
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presence of inflamed meninges.[1][8][9] The apparent volume of distribution in individuals with

normal renal function is approximately 0.36 L/kg.[3][10] This parameter is not substantially

altered by renal disease.[15] Plasma protein binding is low, reported to be around 30-31%.[5][9]

[15]

Metabolism
Ceftizoxime is not metabolized in the body.[1][3][5][6] This is a key feature that distinguishes it

from related compounds like cefotaxime.[6]

Excretion
The primary route of elimination for ceftizoxime is renal excretion.[3][5][17] The drug is cleared

from the body predominantly through glomerular filtration and tubular secretion.[1][9] In healthy

individuals, 70% to 100% of an administered dose is recovered as unchanged drug in the

urine.[20][17][18] Biliary excretion is minimal.[20][21] The elimination half-life in subjects with

normal renal function is approximately 1.4 to 1.9 hours.[1][6] However, in patients with severe

renal impairment or end-stage renal disease, the half-life is dramatically prolonged, extending

up to 35 hours.[6][11][14] Consequently, dosage adjustments are necessary for patients with

renal dysfunction.[6][15] Ceftizoxime is effectively removed by hemodialysis, with a 4-hour

procedure reducing serum concentrations by about 52%.[11][14][22]

Pharmacodynamic Properties
The pharmacodynamic profile of ceftizoxime is defined by its mechanism of action, spectrum

of antibacterial activity, and the pharmacokinetic/pharmacodynamic indices that predict its

efficacy.

Mechanism of Action
Like other β-lactam antibiotics, ceftizoxime exerts its bactericidal effect by inhibiting the final

stage of bacterial cell wall synthesis.[5][8] It covalently binds to and inactivates penicillin-

binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.[5][9] These

enzymes are essential for the cross-linking of peptidoglycan chains, which provide structural

integrity to the cell wall. Inhibition of PBPs leads to a weakened cell wall and subsequent cell

lysis.[8]
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Caption: Mechanism of action of ceftizoxime leading to bacterial cell death.

Spectrum of Activity and Potency
Ceftizoxime demonstrates a broad spectrum of in vitro activity against numerous pathogens.

[7] It is particularly potent against Enterobacteriaceae, including strains that produce β-

lactamases.[1][4]

Table 2: In Vitro Activity of Ceftizoxime Against Common Pathogens
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Organism MIC Range (µg/mL) Key Characteristics Reference(s)

Enterobacteriaceae

Escherichia coli ≤ 0.025 - 1.5 Highly active [1][4][23]

Klebsiella

pneumoniae
≤ 0.025 - 1.5 Highly active [1][4][23]

Proteus mirabilis Very low
More active than

cefoxitin, cefotaxime
[4]

Serratia marcescens ≤ 12.5
Active against many

multiresistant isolates
[4]

Gram-Positive Cocci

Staphylococcus

aureus (MSSA)
3.0 - 8.0 Active [1]

Staphylococcus

aureus (MRSA)
≥ 64 Resistant [1][24]

Streptococcus spp. ≤ 1.0

Generally susceptible

(excluding

enterococci)

[1]

Anaerobes

Bacteroides fragilis 16 - 64 Moderately active [1][4]

Other

Pseudomonas

aeruginosa
Variable Limited activity [1][6][7]

Pharmacodynamic Indices
For β-lactam antibiotics, including ceftizoxime, the most critical pharmacodynamic index

correlating with bacteriological efficacy is the cumulative percentage of a 24-hour period that

the free drug concentration remains above the minimum inhibitory concentration (fT > MIC).[25]

[26] A target of fT > MIC for at least 50% of the dosing interval is often associated with clinical

success against common pathogens.[27]
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Some studies, particularly in the context of mixed infections or preventing resistance, have also

highlighted the importance of the ratio of the 24-hour area under the free drug concentration-

time curve to the MIC (fAUC/MIC).[26] One study in a murine abscess model found that an

fAUC/MIC ratio of 1,000 was required to prevent the emergence of ceftizoxime-resistant

Enterobacter cloacae.[26]

Experimental Protocols
The characterization of ceftizoxime's PK/PD properties relies on standardized and validated

experimental methodologies.

Pharmacokinetic Analysis in Humans
The determination of pharmacokinetic parameters is typically conducted through clinical trials

involving healthy volunteers or patient populations.

Methodology:

Subject Enrollment: Subjects are selected based on inclusion/exclusion criteria, often

grouped by renal function (e.g., based on creatinine clearance).[11][15][22] Informed consent

is obtained.

Drug Administration: A single, fixed dose of ceftizoxime (e.g., 1.0 gram) is administered as a

short intravenous infusion (e.g., over 30 minutes).[11][16]

Sample Collection: Serial blood samples are collected at predetermined time points (e.g.,

pre-infusion, end of infusion, and at various intervals up to 48 hours post-infusion).[11][16]

Urine is often collected over specified intervals (e.g., 0-6h, 6-12h, 12-24h) to determine renal

excretion.[12][18]

Sample Processing and Analysis: Blood samples are centrifuged to separate serum, which is

then stored frozen (e.g., at -70°C) until analysis.[22] Drug concentrations in serum and urine

are quantified using a validated analytical method, such as High-Performance Liquid

Chromatography (HPLC) or a microbiological agar well diffusion assay.[15][22]

Pharmacokinetic Modeling: The resulting serum concentration-time data are analyzed using

pharmacokinetic modeling software (e.g., NONMEM).[28] This allows for the calculation of
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parameters such as elimination half-life, volume of distribution, and total body clearance

using a one- or two-compartment model.[20][28]

Subject Enrollment
(Grouped by Renal Function)

Ceftizoxime Administration
(e.g., 1g IV Infusion)

Serial Blood Sampling
(e.g., 0-48h)

Fractional Urine Collection
(e.g., 0-24h)
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Drug Concentration Analysis
(HPLC or Bioassay)

Pharmacokinetic Modeling
(Calculation of t½, Vd, CL)

Click to download full resolution via product page

Caption: Typical workflow for a human pharmacokinetic study of ceftizoxime.

Antimicrobial Susceptibility Testing (MIC Determination)
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial

agent that prevents the visible growth of a microorganism. The broth microdilution method is a

standard protocol.

Methodology:
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Bacterial Isolate Preparation: A standardized inoculum of the test bacterium (e.g., E. coli, S.

aureus) is prepared to a density of approximately 5 x 10^5 colony-forming units (CFU)/mL in

a suitable broth medium (e.g., Mueller-Hinton Broth).

Drug Dilution: A two-fold serial dilution of ceftizoxime is prepared in a 96-well microtiter plate

to achieve a range of concentrations.

Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension.

The plate includes a growth control well (no drug) and a sterility control well (no bacteria).

The plate is then incubated under appropriate conditions (e.g., 35°C for 16-20 hours).[24]

Result Interpretation: Following incubation, the plate is examined for visible bacterial growth

(turbidity). The MIC is recorded as the lowest concentration of ceftizoxime at which there is

no visible growth.[24][29]

Prepare Standardized
Bacterial Inoculum

Inoculate Plate Wells
with Bacteria

Prepare Serial Dilutions
of Ceftizoxime in Microtiter Plate

Incubate Plate
(16-20 hours at 35°C)

Visually Inspect for Growth
(Turbidity)

Determine MIC:
Lowest Concentration with No Growth

Click to download full resolution via product page

Caption: Workflow for MIC determination using the broth microdilution method.
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Time-Kill Curve Analysis
Time-kill assays provide data on the bactericidal or bacteriostatic activity of an antibiotic over

time.

Methodology:

Preparation: A logarithmic-phase bacterial culture is diluted to a starting density of ~10^6

CFU/mL in fresh broth.

Exposure: The bacterial suspension is aliquoted into flasks containing ceftizoxime at various

concentrations (e.g., 0.5x, 1x, 2x, 4x MIC) and a drug-free control flask.

Incubation and Sampling: The flasks are incubated with agitation. At specified time points

(e.g., 0, 1, 2, 4, 6, 24 hours), samples are withdrawn from each flask.

Quantification: The samples are serially diluted and plated onto agar. After incubation, the

colonies are counted to determine the number of viable bacteria (CFU/mL) at each time

point.

Data Analysis: The log10 CFU/mL is plotted against time for each antibiotic concentration. A

≥3-log10 reduction in CFU/mL from the initial inoculum is typically defined as bactericidal

activity.[23] Studies show ceftizoxime achieves a minimum bactericidal time against

Enterobacteriaceae between 3 and 4 hours.[23]

Conclusion
Ceftizoxime possesses a well-defined pharmacokinetic and pharmacodynamic profile that

supports its use in treating a variety of infections. Key pharmacokinetic features include its lack

of metabolism, low protein binding, and primary reliance on renal excretion, which necessitates

dose adjustments in patients with renal impairment. Its pharmacodynamic strength lies in its

potent bactericidal activity against a broad spectrum of pathogens, including many β-

lactamase-producing Gram-negative bacteria, which is driven by the duration of time its

concentration exceeds the MIC. The data and methodologies presented in this guide provide a

comprehensive foundation for researchers and drug development professionals engaged in the

study and application of this important third-generation cephalosporin.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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